molecular formula C9H9BrO2 B1268299 2-(2-Bromophenyl)-1,3-dioxolane CAS No. 34824-58-3

2-(2-Bromophenyl)-1,3-dioxolane

Cat. No. B1268299
CAS RN: 34824-58-3
M. Wt: 229.07 g/mol
InChI Key: IWSGKSUCFVOWQU-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1,3-dioxolane is a compound of interest in various fields of chemistry due to its potential as a precursor for the synthesis of other complex molecules. Its significance stems from the bromophenyl and dioxolane groups, which offer versatile reactivity for further chemical modifications.

Synthesis Analysis

The synthesis of 2-(2-Bromophenyl)-1,3-dioxolane derivatives involves multiple steps, starting from basic raw materials like benzaldehyde, tartaric acid, and ethyl acetate. One method involves the condensation of benzaldehyde derivatives, followed by reduction, sulfonylation, and bromination reactions to introduce the bromophenyl and dioxolane functionalities (Sun Xiao-qiang, 2009).

Molecular Structure Analysis

The molecular structure of 2-(2-Bromophenyl)-1,3-dioxolane derivatives has been elucidated using crystallographic techniques. The asymmetric unit of the title compound contains two crystallographically independent molecules, with the bromophenyl rings oriented at dihedral angles, and the dioxolane rings adopting envelope conformations. Intramolecular hydrogen bonds play a crucial role in stabilizing the structure (Hua-quan Liu et al., 2009).

Scientific Research Applications

Synthesis Applications

2-(2-Bromophenyl)-1,3-dioxolane has been used in various synthesis processes. For instance, it was involved in the synthesis of 3-(N-alkylamino)acetophenones via a benzyne intermediate, demonstrating its utility in producing N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines (Albright & Lieberman, 1994). Additionally, the compound has been used in the synthesis of various 2-(dimesitylboryl)benzylideneamines, which are notable for their green fluorescence properties and potential in the development of fluorescent materials (García-Hernández & Gabbaï, 2009).

Crystallography and Molecular Structure

The compound has also been a subject of study in crystallography. For example, a study analyzed the asymmetric unit of 2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, revealing its molecular structure and the orientations of its bromophenyl rings (Liu et al., 2009).

Chemical Reagents and Synthesis

Further research has explored its role in the preparation of key chemical reagents. For instance, it has been involved in the synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one, compounds significant in various chemical syntheses (Mekonnen et al., 2009).

Polymer Science

The compound has also found applications in polymer science. A study involving the synthesis, characterization, and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] demonstrated its utility in the field of polymer chemistry (Coskun et al., 1998).

Reaction Media

Additionally, it has been used in studies focusing on reaction media, such as in oil-in-water microemulsions based on chemodegradable surfactants (Bieniecki & Wilk, 1995).

Safety And Hazards

The safety and hazards associated with “2-(2-Bromophenyl)-1,3-dioxolane” are not directly available. However, related compounds such as “2-Bromophenol” and “(2-Bromophenyl)acetaldehyde” have associated safety data. For example, “2-Bromophenol” is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 31789.


Future Directions

The future directions for the study and application of “2-(2-Bromophenyl)-1,3-dioxolane” are not directly available. However, the synthesis of related compounds has been explored, suggesting potential avenues for future research10.


Please note that the information provided is based on the available resources and may not fully cover “2-(2-Bromophenyl)-1,3-dioxolane”. Further research may be necessary to obtain a more comprehensive understanding of this compound.


properties

IUPAC Name

2-(2-bromophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSGKSUCFVOWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339098
Record name 2-(2-Bromophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-1,3-dioxolane

CAS RN

34824-58-3
Record name 2-(2-Bromophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Bromophenyl)-1,3-dioxolane
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Synthesis routes and methods I

Procedure details

A 12 L 3-necked flask fitted with an overhead stirrer was charged with 2-bromobenzaldehyde (800 g, 4.324 moles), ethylene glycol (402.6 g, 6.485 moles), p-toluenesulfonic acid·H2O (3.95 g, 0.021 moles) and toluene (3.785 kg, 41.074 moles).
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
402.6 g
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
3.785 kg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-bromobenzaldehyde (100 g; 0.54 mol), ethylene glycol (67.03 g; 1.08 mol), p-toluenesulphonic acid (0.5 g) and toluene was heated to and maintained at reflux temperature for 6 hours. During this period, water/ethylene glycol (23 ml) was removed by azeotropic distillation. The mixture was cooled and ether (1 l) was added. The ether solution was washed with saturated sodium bicarbonate solution (200 ml) water (3×150 ml) and saturated brine (1×150 ml). After drying and filtration, evaporation of the ether solution gave 2-(2-bromophenyl)-1,3-dioxolane (121.96 g, 98.6% yield) as an oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
67.03 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 50.0 g of 2-bromobenzaldehyde in 50 ml of toluene was added ;b 25.0 ml of ethylene glycol plus 500 mg of p-toluenesulfonic acid. The mixture was heated at reflux with a Dean Stark Trap for 18 hours. Then an additional 10 ml of ethylene glycol was added to the mixture and reflux was continued for 4 hours longer. The solvent was evaporated in vacuo and the residue was dissolved in ether. The organic solution was washed with 5% sodium bicarbonate, dried over magnesium sulfate and filtered. The filtrate was evaporated to an oil which was distilled through a Kugelrohr apparatus. The fraction boiling at 130° C., 0.1 mm was collected giving 60.3 g of 2-(2-bromophenyl)-1,3-dioxolane.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A 12 L 3-necked flask fitted with an overhead stirrer was charged with 2-bromobenzaldehyde (800 g, 4.324 moles), ethylene glycol (402.6 g, 6.485 moles), p-toluenesulfonic acid. H2O (3.95 g, 0.021 moles) and toluene (3.785 kg, 41.074 moles).
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
402.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.95 g
Type
reactant
Reaction Step Two
Quantity
3.785 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Bromophenyl)-1,3-dioxolane
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2-(2-Bromophenyl)-1,3-dioxolane
Reactant of Route 5
2-(2-Bromophenyl)-1,3-dioxolane
Reactant of Route 6
2-(2-Bromophenyl)-1,3-dioxolane

Citations

For This Compound
97
Citations
H Liu, DC Wang, W Xu, Z Yang, T Gai - … Crystallographica Section E …, 2009 - scripts.iucr.org
The asymmetric unit of the title compound, C11H11BrN2O4, contains two crystallographically independent molecules in which the bromophenyl rings are oriented at dihedral angles of …
Number of citations: 4 scripts.iucr.org
M Porcs-Makkay, G Lukacs, A Pandur, G Simig, B Volk - Tetrahedron, 2014 - Elsevier
Variously substituted 2-phenyl-1,3-dioxolanes and 2-(2-bromophenyl)-1,3-dioxolanes, prepared from the corresponding benzaldehydes, were lithiated ortho to the acetal group. …
Number of citations: 18 www.sciencedirect.com
RH Mueller, S Wang, PD Pansegrau… - … Process Research & …, 1997 - ACS Publications
A novel and highly efficient synthesis of [1S-(1α,2α,3α,4α)]-2-[[2-(3-methoxy-3-oxopropyl)phenyl]methyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid (A), a key intermediate in the …
Number of citations: 29 pubs.acs.org
Z García-Hernández, FP Gabbaï - Zeitschrift für Naturforschung B, 2009 - degruyter.com
Lithiation of 2-(2-bromophenyl)-dioxolane (1) followed by reaction with dimesitylboron fluoride afforded 2-(2-dimesitylborylphenyl)-dioxolane (2) which was deprotected to afford 2- …
Number of citations: 13 www.degruyter.com
X Bei, HW Turner, WH Weinberg… - The Journal of …, 1999 - ACS Publications
The phenyl backbone-derived P,O-ligands 1 and 2 were investigated for their utility as ligands in palladium/ligand-catalyzed Suzuki reactions. The 2-(2‘-dicyclohexylphosphinophenyl)-2…
Number of citations: 309 pubs.acs.org
MJ Spafford, JE Christensen, MG Huddle… - Australian journal of …, 2008 - CSIRO Publishing
A bismuth trifluoromethanesulfonate (triflate)-catalyzed (2.0 mol-%) multicomponent reaction involving the allylation of dioxolanes followed by in situ derivatization with anhydrides to …
Number of citations: 19 www.publish.csiro.au
PC Ho, J Rafique, J Lee, LM Lee, HA Jenkins… - Dalton …, 2017 - pubs.rsc.org
Iodine oxidation of bis[2-(hydroxyiminomethyl)phenyl] dichalcogenides yields benzo-1,2-chalcogenazole 2-oxides. Annulated derivatives of iso-tellurazole N-oxides spontaneously …
Number of citations: 60 pubs.rsc.org
K Wang, Z Jia, X Yang, L Wang, Y Gu, B Tan - Journal of catalysis, 2017 - Elsevier
Heterogeneous microporous acid (sulfonic acid) and base (benzylamine) catalysts with high surface areas were synthesized using simple aromatic compounds through one-step …
Number of citations: 66 www.sciencedirect.com
Z Jia, K Wang, B Tan, Y Gu - ACS Catalysis, 2017 - ACS Publications
A task-specific functionalized hyper-cross-linked polymer (HCP) with hollow spherical structure was synthesized by an easily accessible Friedel–Crafts reaction-based approach. A …
Number of citations: 100 pubs.acs.org
J Hou, WH Sun, S Zhang, H Ma, Y Deng, X Lu - Organometallics, 2006 - ACS Publications
A series of nickel(II) complexes ligated by the N-(1-(2-(diarylphosphino)phenyl)methylidene)quinolin-8-amines (P ∧ N ∧ N) and 2-(diphenylphosphino)-N-[2-(diarylphosphino)…
Number of citations: 118 pubs.acs.org

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